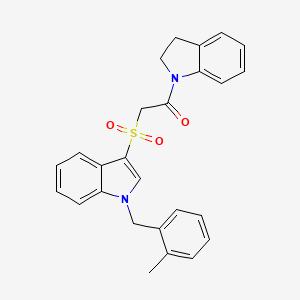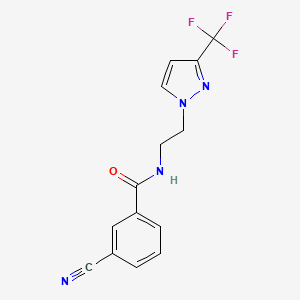
N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as CTMP, is a novel psychoactive compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the family of piperidine derivatives and has been found to possess a unique mechanism of action that makes it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Binding
N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is explored in the context of molecular interactions, particularly with cannabinoid receptors. The study on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has demonstrated its potency and selectivity as an antagonist for the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method and comparative molecular field analysis (CoMFA), the study has established that the N1 aromatic ring moiety significantly influences the steric binding interaction with the receptor. This research contributes to the understanding of the molecular architecture necessary for the antagonist activity against cannabinoid receptors (J. Shim et al., 2002).
Synthesis and Chemical Properties
Research into the synthesis of piperidine structures, including compounds related to N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, has been advancing. One study has shown that N-vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles react with specific reagents to form piperidine structures with high efficiency and stereocontrol. This work provides insights into the synthesis processes that could be applied to a wide range of piperidine-based compounds, showcasing the versatility and potential applications of such structures in medicinal chemistry (Gediminas J. Brizgys et al., 2012).
Antimicrobial Activities
The antimicrobial potential of piperidine derivatives, closely related to N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, has been explored. A study on microwave-assisted synthesis of new sulfonyl hydrazones, screening of biological activities, and investigation of structure–activity relationship highlighted the significant role of the piperidine ring and sulfonyl hydrazone scaffold in medicinal chemistry. The synthesized compounds showed varied antioxidant capacity and anticholinesterase activity, indicating the potential for these structures to contribute to the development of therapeutic agents (Nurcan Karaman et al., 2016).
Propiedades
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-21(18,19)15-5-2-3-8(7-15)11(17)14-12-9(10(13)16)4-6-20-12/h4,6,8H,2-3,5,7H2,1H3,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVDMIVAKDFWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)
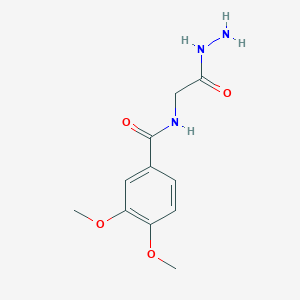
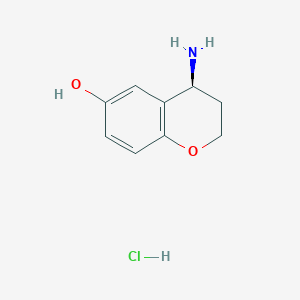
![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)
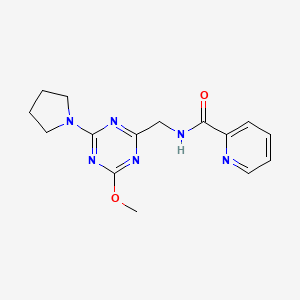

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)



![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
